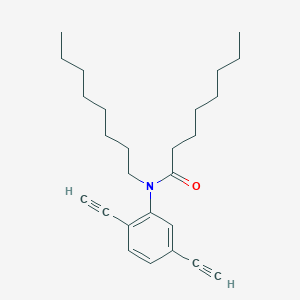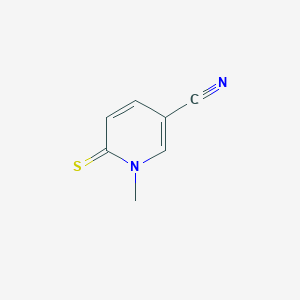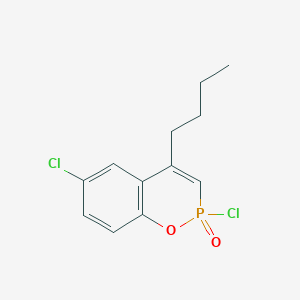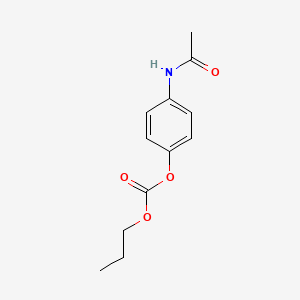
N-(2,5-Diethynylphenyl)-N-octyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Diethynylphenyl)-N-octyloctanamide is an organic compound characterized by the presence of ethynyl groups attached to a phenyl ring and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Diethynylphenyl)-N-octyloctanamide typically involves the Sonogashira coupling reaction. This reaction is carried out between 2,5-diiodobenzene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting product is then subjected to further functionalization to introduce the octyl chain and the amide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Diethynylphenyl)-N-octyloctanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(2,5-Diethynylphenyl)-N-octyloctanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of N-(2,5-Diethynylphenyl)-N-octyloctanamide is largely dependent on its application. In organic electronics, the compound’s conjugated structure facilitates electron transport, making it suitable for use in semiconductors and photovoltaic devices. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-octyloctanamide
- N-(2,5-Dibromophenyl)-N-octyloctanamide
- N-(2,5-Diethynylphenyl)-N-dodecyldodecanamide
Uniqueness
N-(2,5-Diethynylphenyl)-N-octyloctanamide is unique due to the presence of ethynyl groups, which confer distinct electronic properties. These properties make it particularly valuable in the field of organic electronics, where it can be used to enhance the performance of devices such as OLEDs and photovoltaic cells .
Properties
CAS No. |
824428-81-1 |
|---|---|
Molecular Formula |
C26H37NO |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-(2,5-diethynylphenyl)-N-octyloctanamide |
InChI |
InChI=1S/C26H37NO/c1-5-9-11-13-15-17-21-27(26(28)18-16-14-12-10-6-2)25-22-23(7-3)19-20-24(25)8-4/h3-4,19-20,22H,5-6,9-18,21H2,1-2H3 |
InChI Key |
MNZGNOCOZDUFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=C(C=CC(=C1)C#C)C#C)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)


![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)

![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)




![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
